molecular formula C8H14O B1585859 (S)-1-Octyn-3-ol CAS No. 32556-71-1

(S)-1-Octyn-3-ol

Cat. No. B1585859
CAS RN: 32556-71-1
M. Wt: 126.2 g/mol
InChI Key: VUGRNZHKYVHZSN-MRVPVSSYSA-N
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Description

(S)-1-Octyn-3-ol, also known as (S)-3-octyn-1-ol, is an organic compound with the chemical formula C8H16O. It is a colourless liquid with a sweet, pungent odor. (S)-1-Octyn-3-ol has a variety of applications in the scientific, industrial, and pharmaceutical fields. It is used as a solvent and in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. In addition, it is used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, antifungal agents, and anti-malarial drugs.

Scientific Research Applications

Antifungal Activity

(S)-1-Octyn-3-ol has been identified as an active compound in inhibiting fungal growth. In a study by Chitarra et al. (2005), 1-Octen-3-ol, a closely related compound, was found to inhibit the germination of Penicillium paneum conidia. It impacts the fungal membrane and interferes with essential metabolic processes in a reversible manner, demonstrating its potential as a natural antifungal agent (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

Synthesis and Chemical Processing

The compound plays a significant role in the field of organic synthesis and chemical processing. Midland and Graham (2003) described the asymmetric reduction of α,β-acetylenic ketones, a process vital for producing optically pure forms of (S)-1-Octyn-3-ol. This technique is crucial for synthesizing specific chiral molecules used in various chemical industries (Midland & Graham, 2003).

Mosquito Attraction and Repellency

Research by Cilek et al. (2012) explored the use of 1-Octen-3-ol, structurally similar to (S)-1-Octyn-3-ol, as an attractant for mosquitoes. The compound was evaluated for its effectiveness in attracting Aedes albopictus and Culex quinquefasciatus, indicating its potential use in mosquito control strategies (Cilek, Ikediobi, Hallmon, Johnson, Okungbowa, Onyeozili, Khalil, Ayuk-Takem, Latinwo, & Bernier, 2012).

Electrochemical Applications

Studies have explored the effects of 1-Octyn-3-ol on electrochemical processes. Jovancicevic, Yang, and Bockris (1987) investigated its influence on the adsorption, orientation, and polymerization on iron, highlighting its potential applications in corrosion prevention and material science (Jovancicevic, Yang, & Bockris, 1987).

Theoretical and Computational Chemistry

In theoretical chemistry, research by Hass, Mezey, and Abrams (1982) provided insights into the molecular orbital studies of isomeric octyn-1-ols, contributing to a deeper understanding of the chemical properties and stability of molecules like (S)-1-Octyn-3-ol (Hass, Mezey, & Abrams, 1982).

Metabolic Activation and Binding

A study by White et al. (1984) on the metabolic activation of acetylenes used oct-1-yne, structurally similar to (S)-1-Octyn-3-ol, to investigate its binding to protein, DNA, and haem. This research has implications in understanding the metabolic pathways and interactions of similar compounds in biological systems (White, Campbell, Farmer, Bailey, Nam, & Thang, 1984).

properties

IUPAC Name

(3S)-oct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRNZHKYVHZSN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316203
Record name (3S)-1-Octyn-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Octyn-3-ol

CAS RN

32556-71-1
Record name (3S)-1-Octyn-3-ol
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Record name 1-Octyn-3-ol, (3S)-
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Record name (3S)-1-Octyn-3-ol
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Record name (S)-(-)-1-Octyn-3-ol
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Record name 1-OCTYN-3-OL, (3S)-
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Synthesis routes and methods I

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give 3-hydroxyoct-1-yne.
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Synthesis routes and methods II

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give oct-1-yn-3-ol, b.p. 85° C./0.1 mm Hg.
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Synthesis routes and methods III

Procedure details

A 750-mL reactor is loaded with 40.1 g (400 mmoles) i.e. 49.2 mL of hexanal (RN 66-25-1) and 400 mL of anhydrous tetrahydrofuran and 100 g of a suspension of 18% sodium acetylide (RN 1066-26-8) in xylene (375 mmoles) is added by portions accompanied by stirring. An exothermic reaction takes place. Stirring is then continued for another 2 hours at no particular temperature. After hydrolysis, extractions and concentration, fractionation is carried out under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Tiecco, L Testaferri, A Temperini, R Terlizzi… - Tetrahedron letters, 2007 - Elsevier
A simple substrate-controlled asymmetric synthesis of (R)-3-aminooctanoic acid (D-BAOA) is described. The present method involves the conversion of commercially available (S)-1-…
Number of citations: 13 www.sciencedirect.com
SI Hashimoto, S Kase, A Suzuki… - Synthetic …, 1991 - Taylor & Francis
A highly efficient resolution of (±)-1-octyn-3-ol through recrytallization of the diastereomeric esters has been achieved by using N-(p-toluenesulfonyl)-(S)-phenylalanyl chloride as …
Number of citations: 20 www.tandfonline.com
P Xu, F Zhu, GK Buss, WS Leal - F1000Research, 2015 - ncbi.nlm.nih.gov
Since the discovery in the early 1980s that 1-octen-3-ol, isolated from oxen breath, attracts tsetse fly, there has been growing interest in exploring the use of this semiochemical as a …
Number of citations: 41 www.ncbi.nlm.nih.gov
M Shimizu, H Kawanami, T Fujisawa - Chemistry letters, 1992 - journal.csj.jp
Optical resolution of 3-propionyloxy-1-trimethylsilyl-1-octyne or 3-(E)-propionyloxy-1-octene via lipase-mediated hydrolysis gave optically pure (S)-1-trimethylsilyl-1-octyn-3-ol and (R)-(E…
Number of citations: 22 www.journal.csj.jp
S Takano, T Sugihara, K Ogasawara - Heterocycles (Sendai), 1990 - pascal-francis.inist.fr
Practical synthesis of (S)-1-octyn-3-ol : a key intermediate for the prostaglandin synthesis CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search …
Number of citations: 12 pascal-francis.inist.fr
NT Patil, LM Lutete, N Nishina, Y Yamamoto - Tetrahedron letters, 2006 - Elsevier
The hydroamination of allenes proceeded smoothly in the presence of gold catalysts to give the corresponding 2-vinyl pyrrolidines and piperidines in high yields. The reaction is very …
Number of citations: 118 www.sciencedirect.com
GD Rees, BH Robinson, GR Stephenson - Biochimica et Biophysica Acta …, 1995 - Elsevier
Gelatin-containing microemulsion based organogels have been used as an immobilisation matrix for lipases from a number of different sources. Kinetic resolutions of octan-3-ol, 1-octen…
Number of citations: 44 www.sciencedirect.com
AK Yadav, M Manju, PR Chhinpa - Tetrahedron: Asymmetry, 2003 - Elsevier
This work describes preparative scale enantioselective cathodic reduction of some prochiral ketones, viz. 3,4-dihydro-1(2H)-naphthaleneone, 2-octanone, 1-phenyl-2-propanone, E-3-…
Number of citations: 21 www.sciencedirect.com
P Xu, F Zhu, GK Buss, WS Leal - 2015 - escholarship.org
Since the discovery in the early 1980s that 1-octen-3-ol, isolated from oxen breath, attracts tsetse fly, there has been growing interest in exploring the use of this semiochemical as a …
Number of citations: 7 escholarship.org
S Zhang, X Wang, Y Huang, H Zhai, Z Liu - Sensors and Actuators B …, 2018 - Elsevier
The detection of ammonia vapor has strong implications for health, safety and environment. Herein, we reported on an high efficient chemiresistive sensor based on perylenediimide …
Number of citations: 19 www.sciencedirect.com

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